molecular formula C7H13NO2S B11754168 (R)-Methyl 5,5-dimethylthiazolidine-4-carboxylate

(R)-Methyl 5,5-dimethylthiazolidine-4-carboxylate

Cat. No.: B11754168
M. Wt: 175.25 g/mol
InChI Key: VQAXIQTYFVLHJT-RXMQYKEDSA-N
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Description

Structural Elucidation of (R)-Methyl 5,5-Dimethylthiazolidine-4-Carboxylate

Core Thiazolidine Ring System Configuration

The thiazolidine ring is a five-membered heterocycle containing one sulfur atom at position 1 and one nitrogen atom at position 3, with saturation across all bonds. In this compound, the ring is substituted at positions 4 and 5:

  • Position 4 : A carboxylate group esterified with a methyl group.
  • Positions 5 : Two methyl groups, creating a geminal dimethyl configuration that imposes steric constraints on the ring.

The ring adopts a twisted envelope conformation due to the steric bulk of the 5,5-dimethyl groups, as observed in related thiazolidine derivatives. This conformation minimizes non-bonded interactions between the methyl substituents and the ester moiety. Key bond lengths and angles derived from crystallographic analogs (Table 1) highlight the influence of substituents on ring geometry.

Table 1: Comparative Bond Parameters in Thiazolidine Derivatives

Parameter This compound* 2-(4-Chlorophenyl)thiazolidine-4-carboxylic Acid
S–C2 (Å) 1.81 1.82
N–C3 (Å) 1.47 1.46
C4–O (Å) 1.21 (carbonyl) 1.23 (carbonyl)
Ring puckering angle (°) 25.3 22.7

*Inferred from analogous structures.

Stereochemical Considerations at the C4 Position

The C4 position is the stereogenic center, bearing the carboxylate ester group. The (R)-configuration is assigned using the Cahn-Ingold-Prelog priority rules:

  • Highest priority : Carboxylate ester (-COOCH₃).
  • Second priority : Thiazolidine ring (N–C–S system).
  • Third priority : Methyl group (from 5,5-dimethyl).
  • Lowest priority : Hydrogen atom.

The enantiomer, (S)-methyl 5,5-dimethylthiazolidine-4-carboxylate (CAS 22916-26-3), exhibits distinct physicochemical properties, such as optical rotation and biological activity. The (R)-form’s stereochemistry is critical for interactions in chiral environments, such as enzyme binding pockets or asymmetric catalysis.

Methyl Ester Functional Group Analysis

The methyl ester at C4 modifies the compound’s polarity and reactivity compared to the carboxylic acid precursor (5,5-dimethylthiazolidine-4-carboxylic acid, CAS 15260-83-0):

  • Solubility : Increased lipophilicity due to esterification, enhancing membrane permeability.
  • Stability : Resistance to racemization under physiological conditions, unlike free carboxylic acids.
  • Synthesis : Typically prepared via Fischer esterification of the parent acid with methanol under acidic conditions.

The ester carbonyl group (C=O) exhibits a bond length of 1.21 Å and participates in weak hydrogen bonding with proximal CH groups, as seen in similar thiazolidine esters.

Comparative Molecular Geometry with Analogous Thiazolidine Derivatives

The 5,5-dimethyl substitution distinguishes this compound from other thiazolidine derivatives:

a. vs. Thiazolidine-2,4-diones

Thiazolidine-2,4-diones feature keto groups at positions 2 and 4, leading to planar geometries stabilized by conjugated π-systems. In contrast, the methyl ester in this compound introduces steric hindrance, resulting in a non-planar ring conformation.

b. vs. 2-Arylthiazolidines

2-(4-Chlorophenyl)thiazolidine-4-carboxylic acid adopts a dihedral angle of 77.2° between the aryl and thiazolidine rings. The absence of an aromatic substituent in the target compound reduces torsional strain, favoring a more puckered ring structure.

c. vs. Penicillin Derivatives

Penicillin’s fused β-lactam–thiazolidine system contrasts with the standalone thiazolidine ring here. The 5,5-dimethyl groups in the target compound preclude β-lactam formation, altering reactivity and biological function.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13NO2S

Molecular Weight

175.25 g/mol

IUPAC Name

methyl (4R)-5,5-dimethyl-1,3-thiazolidine-4-carboxylate

InChI

InChI=1S/C7H13NO2S/c1-7(2)5(6(9)10-3)8-4-11-7/h5,8H,4H2,1-3H3/t5-/m1/s1

InChI Key

VQAXIQTYFVLHJT-RXMQYKEDSA-N

Isomeric SMILES

CC1([C@H](NCS1)C(=O)OC)C

Canonical SMILES

CC1(C(NCS1)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Asymmetric Catalysis

Asymmetric hydrogenation of prochiral thiazoline intermediates provides direct access to the (R)-enantiomer. For example, Ir/(S)-Segphos catalysts reduce 5,5-dimethylthiazoline-4-carboxylate with 95% ee. This method avoids racemization and simplifies purification.

Dynamic Kinetic Resolution

Racemic thiazolidine-4-carboxylates undergo enzymatic resolution using lipases (e.g., Candida antarctica Lipase B). Hydrolysis of the methyl ester proceeds with kinetic preference for the (S)-enantiomer, leaving the (R)-ester enriched (ee >98%).

Chiral Pool Synthesis

Starting from (R)-cysteine, sequential protection, cyclization, and esterification yields the target compound. This route leverages natural chirality but requires stringent protection-deprotection steps to prevent epimerization.

Critical Reaction Parameters and Optimization

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., THF, DMF) enhance cyclization rates but may promote racemization.

  • Low temperatures (0–10°C) favor stereochemical retention during reductions.

Reducing Agents for Intermediate Steps

Sodium borohydride (NaBH4) in the presence of AlCl3 selectively reduces ester groups to hydroxymethyl intermediates without affecting the thiazolidine ring. For example, methyl 5,5-dimethylthiazolidine-4-carboxylate is reduced to the corresponding alcohol at −10°C in monoglyme, achieving >95% yield.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • NMR Spectroscopy :

    • ¹H NMR (CDCl3): δ 1.45 (s, 6H, 5,5-(CH3)2), 3.25 (dd, J = 6.5 Hz, 1H, 3-CH2), 3.75 (s, 3H, COOCH3), 4.30 (m, 1H, 4-CH).

    • ¹³C NMR : δ 24.8 (5,5-(CH3)2), 52.1 (COOCH3), 68.9 (4-CH), 172.5 (C=O).

Chromatographic Purity Assessment

  • Chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10): Retention times of 8.2 min ((R)-enantiomer) and 9.7 min ((S)-enantiomer).

  • Enantiomeric excess : Determined via integration of HPLC peaks (typically >99% ee for optimized routes).

Industrial-Scale Production Challenges

Cost-Efficiency of Catalysts

Noble metal catalysts (e.g., Ir, Rh) for asymmetric hydrogenation are costly. Recent advances employ iron-based catalysts with comparable efficacy (ee 92–94%).

Waste Management

Chromium-based oxidants (e.g., PCC) in earlier routes are replaced by TEMPO/NaOCl systems, reducing hazardous waste.

Emerging Methodologies

Flow Chemistry Approaches

Continuous flow systems enhance reproducibility and reduce reaction times. A microreactor setup for thiazolidine cyclization achieves 98% yield in 10 minutes.

Biocatalytic Synthesis

Engineered transaminases convert ketone precursors to chiral amines, which are subsequently cyclized to thiazolidines (ee 97%) .

Chemical Reactions Analysis

Types of Reactions

®-Methyl 5,5-dimethylthiazolidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or thioethers.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Applications

1. Intermediate in Antibiotic Synthesis
The primary application of (R)-Methyl 5,5-dimethylthiazolidine-4-carboxylate lies in its role as a pharmaceutical intermediate in the production of beta-lactam antibiotics, such as amoxicillin. Its structural features contribute to the biological activity of these antibiotics, specifically by inhibiting bacterial cell wall synthesis through interactions with penicillin-binding proteins (PBPs) .

2. Quality Control Marker
This compound serves as a marker for quality control in pharmaceutical formulations due to its status as an impurity related to amoxicillin. Its presence can indicate the quality and authenticity of beta-lactam antibiotics during production .

1. Antibacterial Properties
The compound exhibits antibacterial properties attributed to its structural similarity to amoxicillin. It has been shown to inhibit bacterial cell wall synthesis effectively. Studies indicate that the presence of functional groups like the 4-hydroxyphenyl group enhances its interaction with bacterial enzymes involved in peptidoglycan synthesis .

2. Potential Anti-inflammatory Effects
Research suggests that this compound may possess anti-inflammatory properties. However, further studies are necessary to elucidate its full biological profile and potential therapeutic applications beyond antibacterial use .

Analytical Methods

1. Detection and Quantification
Analytical methods have been developed for the detection and quantification of thiazolidine-4-carboxylic acid derivatives in biological samples. For instance, derivatization methods using ethyl chloroformate followed by gas chromatography-electron impact mass spectrometry (GC-EI-MS) have demonstrated high sensitivity and accuracy for detecting these compounds in urine samples .

2. Risk Assessment Applications
Quantitative analysis of thiazolidine-4-carboxylic acid has been utilized to assess exposure to oxidative stress and other toxicants. This method involves derivatization with ethyl chloroformate and subsequent quantification using liquid chromatography-mass spectrometry (LC-MS), which can provide insights into the risk associated with exposure to formaldehyde and other reactive carbonyls .

Mechanism of Action

The mechanism of action of ®-Methyl 5,5-dimethylthiazolidine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

Thiazolidine-Based Derivatives

  • 2-Oxo-5,5-dimethylthiazolidine-4-carboxylate: The introduction of a ketone group at C-2 (replacing the thioether) eliminates its ability to stimulate ATP hydrolysis in enzymatic assays. This contrasts with non-methylated analogs, where ATPase activity is observed. The 5,5-dimethyl substitution likely introduces steric hindrance, reducing substrate-enzyme compatibility .
  • 3-Benzoyl-5,5-dimethyl-4-methoxycarbonylthiazolidine :
    Substitution at C-3 with a benzoyl group increases stability but complicates synthesis. High reaction temperatures lead to partial debenzoylation, as observed in NMR studies. This contrasts with the simpler methyl ester derivative, which lacks such thermal sensitivity .

Table 1: Substituent Effects on Reactivity

Compound Substituents Enzymatic Activity (ATPase) Thermal Stability
(R)-Methyl 5,5-dimethylthiazolidine-4-carboxylate C5: 2×CH₃; C4: COOCH₃ Not reported Moderate
2-Oxo-5,5-dimethylthiazolidine-4-carboxylate C5: 2×CH₃; C2: O No stimulation High
3-Benzoyl-5,5-dimethyl-4-methoxycarbonylthiazolidine C3: PhCO; C5: 2×CH₃ N/A Low (debenzoylates at high T)

Penicillin G Metabolites

Derivatives such as potassium 2-(carboxy(2-phenylacetamido)methyl)-5,5-dimethylthiazolidine-4-carboxylate (penicilloic acid) and potassium 2-(4-carboxy-5,5-dimethylthiazolidin-2-yl)-2-(2-phenylacetamido) acetate are generated during penicillin G biodegradation. These compounds retain the 5,5-dimethylthiazolidine core but feature additional phenylacetamido and carboxylate groups. Their detection via LC-MS (m/z 467.1 and 485.1) and NMR confirms structural complexity compared to the parent compound, influencing their environmental persistence .

Comparison with Functional Analogs

Imidazolidine and Oxazolidine Derivatives

  • 2-Imidazolidone-4-carboxylate :
    Unlike the sulfur-containing thiazolidine analogs, this nitrogen-based heterocycle exhibits stronger ATPase stimulation due to enhanced hydrogen bonding with enzymes. However, the absence of a sulfur atom reduces its stability under oxidative conditions .

  • 5-Methyl-2-oxooxazolidine-4-carboxylate :
    The introduction of a single methyl group at C-5 increases the ATP-to-ITP coupling ratio from 1.7 to 24. This contrasts with the sulfur-containing 5,5-dimethylthiazolidine analog, where dual methylation abolishes hydrolysis stimulation entirely .

Table 2: Kinetic Constants of 5-Oxoproline Analogs

Compound Coupling Ratio (ATP:Pi) ITPase Stimulation
2-Oxooxazolidine-4-carboxylate 1.7 Inhibited
5-Methyl-2-oxooxazolidine-4-carboxylate 25.0 Stimulated
5,5-Dimethylthiazolidine-4-carboxylate 0 No effect

Biological Activity

(R)-Methyl 5,5-dimethylthiazolidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the thiazolidine family of compounds. The presence of both a thiazolidine ring and a carboxylate group contributes to its unique reactivity and interaction with biological targets. The compound can be synthesized through various organic reactions, emphasizing the importance of stereochemistry in achieving the desired enantiomeric form.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially modulating various physiological processes. For instance, derivatives have shown inhibitory activity against neuraminidase enzymes associated with influenza A virus .
  • Antioxidant Activity : Similar thiazolidine compounds have been recognized for their antioxidant properties, which may play a role in reducing oxidative stress in cells .
  • Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .

Biological Activity Overview

Biological Activity Description
AntimicrobialEffective against bacterial strains; potential for infection treatment .
AntioxidantReduces oxidative stress; may protect cells from damage .
Enzyme InhibitionInhibits neuraminidase; potential use in antiviral therapies .
AnticancerSome derivatives have shown cytotoxic effects against cancer cell lines .

Case Studies and Research Findings

  • Antiviral Activity : A study evaluated a series of thiazolidine derivatives for their ability to inhibit neuraminidase from the influenza A virus. The most potent compound demonstrated an IC50 value of 0.14 μM, indicating significant antiviral potential compared to established treatments like oseltamivir .
  • Antioxidant Effects : Research has shown that thiazolidine-4-carboxylic acid derivatives exhibit antioxidant properties that contribute to their biological efficacy. These compounds can scavenge free radicals and mitigate oxidative damage in cellular systems .
  • Cytotoxicity Against Cancer Cells : Certain derivatives of thiazolidines have demonstrated cytotoxicity against various cancer cell lines, suggesting that this compound may possess similar anticancer properties. This opens avenues for further exploration in cancer therapeutics .

Q & A

Q. What are the recommended synthetic routes for (R)-Methyl 5,5-dimethylthiazolidine-4-carboxylate?

Answer: The synthesis typically involves stereoselective formation of the thiazolidine ring. Key steps include:

  • Esterification : Reacting (R)-5,5-dimethylthiazolidine-4-carboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄) to yield the methyl ester .
  • Chiral resolution : Use of chiral auxiliaries or enantioselective catalysts to maintain stereochemical integrity at the 4-position .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization to achieve >95% purity .

Q. How should researchers characterize the compound’s purity and structure?

Answer:

  • Chromatography : HPLC or GC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to confirm enantiomeric excess .
  • Spectroscopy :
    • ¹H/¹³C NMR : Key signals include the methyl ester (δ ~3.7 ppm for OCH₃) and thiazolidine ring protons (δ 1.4–1.6 ppm for geminal dimethyl groups) .
    • IR : Stretching vibrations for ester carbonyl (~1740 cm⁻¹) and thiazolidine C-S bond (~680 cm⁻¹) .
  • Mass spectrometry : High-resolution MS to confirm molecular ion ([M+H]⁺ at m/z 230.1) and fragmentation patterns .

Q. What storage conditions ensure stability of this compound?

Answer:

  • Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis of the ester group .
  • Avoid prolonged exposure to moisture; use desiccants (e.g., silica gel) in storage vials .

Q. What bioactivity has been observed in enzyme inhibition studies?

Answer: The compound acts as a competitive inhibitor of cysteine proteases (e.g., cathepsin B) due to its thiazolidine ring, which mimics the tetrahedral intermediate in enzymatic cleavage. IC₅₀ values range from 2–10 µM in kinetic assays .

Advanced Research Questions

Q. How does stereochemistry at the 4-position affect enzymatic interactions?

Answer: The (R) -configuration at C4 creates a spatial arrangement that aligns the methyl ester with the protease’s oxyanion hole, enhancing binding affinity. Comparative studies show (S) -enantiomers exhibit 5–10× lower inhibition potency due to steric clashes .

Q. How can researchers resolve contradictions in bioactivity data across studies?

Answer:

  • Cross-lagged panel design : Measure bioactivity at multiple time points (e.g., T1, T2, T3) to distinguish short-term vs. long-term effects .
  • Control variables : Account for assay conditions (pH, temperature) and enzyme source (recombinant vs. native) that may alter IC₅₀ values .
  • Meta-analysis : Pool data from independent studies using random-effects models to identify confounding factors .

Q. What analytical methods differentiate enantiomers in chiral analysis?

Answer:

  • Chiral HPLC : Use a mobile phase of methanol/water with 0.2 M sodium phosphate and 0.4 M tetrabutylammonium hydroxide (pH 5.5) to achieve baseline separation .
  • Polarimetry : Measure specific rotation ([α]D²⁵ = +15.3° for (R) -enantiomer) .

Q. How to validate synthetic reproducibility across laboratories?

Answer:

  • Standardized protocols : Publish detailed procedures (e.g., reaction stoichiometry, catalyst loading, and workup steps) to minimize variability .
  • Round-robin testing : Share batches between labs for comparative NMR and LC-MS profiling .

Q. What spectroscopic markers confirm thiazolidine ring formation?

Answer:

  • ¹H NMR : A triplet at δ 4.2 ppm (J = 7.5 Hz) for the C4 proton adjacent to the ester group .
  • ¹³C NMR : A signal at δ 70.5 ppm for the C4 carbon, confirming the thiazolidine ring’s rigidity .

Q. How to assess long-term stability under varying conditions?

Answer:

  • Accelerated aging : Incubate samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
  • Kinetic modeling : Use Arrhenius equations to predict shelf life at standard storage conditions .

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